Methyl trans-3-pentenoate

Overview

Description

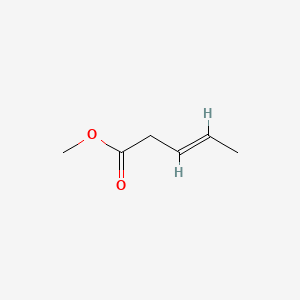

Methyl trans-3-pentenoate, also known as methyl 3-pentenoate, is a chemical compound that is of interest in various fields of chemistry and materials science. It is a methyl ester and an alkene, which means it contains a carbon-carbon double bond. This compound is relevant in the synthesis of polymers, as a flavoring agent, and in the production of other chemicals through various reactions.

Synthesis Analysis

The synthesis of this compound can be achieved through different methods. One approach involves the transformation of γ-valerolactone into methyl 3-pentenoate using acidic ionic-liquid catalysis under mild conditions, which is an efficient and green method . Another method for synthesizing related compounds involves the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate, followed by various reactions to produce derivatives of methyl pentenoate . Additionally, the synthesis of optically active polymers from related dienes, such as trans- and cis-2-methyl-1,3-pentadienes, has been achieved through asymmetric inclusion polymerization .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied using techniques such as X-ray diffraction analysis. For instance, isotactic poly((R,S)-3-methyl-1-pentene) has been shown to have a helical conformation and is packed in a monoclinic unit cell, indicating a high degree of disorder due to the random enchainment of enantiomeric monomeric units . This disorder affects the crystal structure and the physical properties of the material.

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. For example, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate undergoes atom-transfer radical cyclizations to afford annulation products containing carbonyl or exo-methylene functionality . Additionally, 3-methylene-5-phenylsulfinyl-1-pentene, a synthetic equivalent of 3-methylene-1,4-pentadiene, can undergo double Diels–Alder cycloadditions to afford hydronaphthalene skeletons .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the isotactic polymers of related dienes exhibit high optical rotations and the optical activity changes reversibly with temperature . The crystal structure of isotactic poly((R,S)-3-methyl-1-pentene) shows a high degree of disorder, which is expected to influence the material's properties . The synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester, an intermediate for pyrethroids pesticides, demonstrates the importance of purity and yield in industrial applications .

Scientific Research Applications

Novel Polyester Building Block Synthesis

- Researchers Elliot et al. (2017) demonstrated the synthesis of trans-2,5-dihydroxy-3-pentenoic acid methyl ester from pentoses using tin-containing silicates. This product was used for co-polymerization studies, yielding a polyester containing functional groups from trans-2,5-dihydroxy-3-pentenoic acid methyl ester in its backbone. This illustrates the potential for functionalizing new co-polymers, indicating a valuable application in polymer chemistry (Elliot et al., 2017).

Flavoring and Aroma Enhancement

- Pittet et al. (1984) explored the use of methyl-thio-2-methyl-2-pentenoate in augmenting or enhancing the aroma or taste of foodstuffs, chewing gums, medicinal products, or toothpastes. This highlights its application in the flavor and fragrance industry (Pittet et al., 1984).

Thermal Reaction Studies

- HasegawaHajime et al. (1977) investigated the thermal reaction of vinyloxirane, including methyl 4,5-epoxy-3-methoxycarbonyl-4-methyl-trans-2-pentenoate. This research provides insights into the thermal stability and reaction pathways of compounds related to methyl trans-3-pentenoate, relevant in chemical synthesis and industrial applications (HasegawaHajime et al., 1977).

Hydroesterification Studies

- Matsuda (1973) studied the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, leading to the production of methyl 3-pentenoate. This research is significant for understanding catalytic processes in organic synthesis and industrial chemical production (Matsuda, 1973).

Stereochemical Studies in Organic Chemistry

- Nakada et al. (1979) described a method for the stereoselective synthesis of trans-3-(2,2-dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic acid, highlighting the application of related compounds in organic synthesis and stereochemical studies (Nakada et al., 1979).

Safety and Hazards

Methyl trans-3-pentenoate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed and precautionary measures against static discharge should be taken . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Mechanism of Action

Target of Action

Methyl trans-3-pentenoate is primarily used as a biochemical reagent . It is an ester and is often used in organic synthesis . .

Mode of Action

It has been reported to be involved in ring-closing metathesis (rcm) reactions using grubbs-herrmann-type catalysts . Additionally, it has been used in the 1,3-dipolar cycloaddition with C-ethoxycarbonyl nitrone to form isoxazolidines .

Biochemical Pathways

Its involvement in ring-closing metathesis (rcm) and 1,3-dipolar cycloaddition suggests that it may play a role in the synthesis of complex organic compounds .

Result of Action

This compound is primarily used in the synthesis of other organic compounds. It has been used in the total synthesis of phytochemicals such as (-)-grandinolide and (-)-sapranthin . The molecular and cellular effects of this compound would depend on the specific context of its use.

properties

IUPAC Name |

methyl (E)-pent-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJALUUCEMMPKAC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031314 | |

| Record name | (E)-Pent-3-enoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

818-58-6, 20515-19-9 | |

| Record name | Methyl pent-3-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Pent-3-enoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020515199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Pent-3-enoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pent-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trans-3-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)

![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)

![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)